(1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid
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Overview
Description
(1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is a compound of interest in various fields of chemistry and biology. This compound features a cyclopentane ring with a hydroxyimino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride under acidic conditions to form the hydroxyimino group. The carboxylic acid group can be introduced through subsequent oxidation reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,3-dione: This compound shares a similar cyclopentane ring structure but lacks the hydroxyimino and carboxylic acid groups.
Cyclopentanone oxime: Similar to (1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid but without the carboxylic acid group.
Uniqueness
What sets this compound apart is the presence of both the hydroxyimino and carboxylic acid groups, which confer unique reactivity and binding properties. This dual functionality allows for a broader range of chemical transformations and biological interactions compared to its analogs.
Properties
Molecular Formula |
C6H9NO3 |
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Molecular Weight |
143.14 g/mol |
IUPAC Name |
(1S,3E)-3-hydroxyiminocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-6(9)4-1-2-5(3-4)7-10/h4,10H,1-3H2,(H,8,9)/b7-5+/t4-/m0/s1 |
InChI Key |
AMAYWRJNZWREGD-LXZBKHJPSA-N |
Isomeric SMILES |
C1C/C(=N\O)/C[C@H]1C(=O)O |
Canonical SMILES |
C1CC(=NO)CC1C(=O)O |
Origin of Product |
United States |
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